Cas no 107033-09-0 ((1s,2s,3r,4s)-1-[[9-[(2r,4s,5r)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[g]phenanthrene-2,3,4-triol)

(1s,2s,3r,4s)-1-[[9-[(2r,4s,5r)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[g]phenanthrene-2,3,4-triol structure
107033-09-0 structure
Product name:(1s,2s,3r,4s)-1-[[9-[(2r,4s,5r)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[g]phenanthrene-2,3,4-triol
CAS No:107033-09-0
MF:C28H27N5O6
MW:529.543886423111
CID:1185319
PubChem ID:184782

(1s,2s,3r,4s)-1-[[9-[(2r,4s,5r)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[g]phenanthrene-2,3,4-triol Chemical and Physical Properties

Names and Identifiers

    • (1S,2S,3R,4S)-1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[g]phenanthrene-2,3,4-triol
    • (1S,2S,3R,4S)-1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[g]phenanthre
    • 107033-09-0
    • Adenosine, 2'-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenzo(c)phenanthren-1-yl)-, (1S-(1alpha,2alpha,3alpha,4beta))-
    • Adenosine, 2'-deoxy-N-((1S,2S,3R,4S)-1,2,3,4-tetrahydro-2,3,4-trihydroxybenzo(c)phenanthren-1-yl)-
    • (1s,2s,3r,4s)-1-[[9-[(2r,4s,5r)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[g]phenanthrene-2,3,4-triol
    • Inchi: InChI=1S/C28H27N5O6/c34-10-18-17(35)9-19(39-18)33-12-31-23-27(29-11-30-28(23)33)32-22-21-16(24(36)26(38)25(22)37)8-7-14-6-5-13-3-1-2-4-15(13)20(14)21/h1-8,11-12,17-19,22,24-26,34-38H,9-10H2,(H,29,30,32)/t17-,18+,19+,22-,24-,25-,26+/m0/s1
    • InChI Key: KZCQTFDJSLTNCI-PQRCOPTESA-N
    • SMILES: C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4C(C(C(C5=C4C6=C(C=CC7=CC=CC=C76)C=C5)O)O)O)CO)O

Computed Properties

  • Exact Mass: 529.19613360g/mol
  • Monoisotopic Mass: 529.19613360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 4
  • Complexity: 872
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 166Ų
  • XLogP3: 1.5

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD